(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine
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Description
“(5,6,7,8-Tetrahydroindolizin-2-yl)methanamine” is a chemical compound with the CAS Number: 1513831-40-7 . It has a molecular weight of 150.22 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h5,7H,1-4,6,10H2
. This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Single-Step Synthesis : A study by Capomolla, Lim, and Zhang (2015) presented an expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines. This process involved the annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds, yielding moderate to good yields of the desired compounds (Capomolla, Lim, & Zhang, 2015).
Biological and Medicinal Applications
Antimicrobial Activities : Research by Thomas, Adhikari, and Shetty (2010) on quinoline derivatives carrying 1,2,3-triazole moiety, which includes (5,6,7,8-Tetrahydroindolizin-2-yl)methanamine derivatives, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Bone Formation : A study by Pelletier et al. (2009) on a compound similar in structure to this compound found that it targeted the Wnt beta-catenin cellular messaging system, which is crucial for bone formation. This compound showed a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
Antitumor Activity : A study on acylated mono-, bis-, and tris-Cinchona-Based Amines containing ferrocene or organic residues, including derivatives of this compound, demonstrated attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi et al., 2012).
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h5,7H,1-4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKPUEHQCGNRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C=C2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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